BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-methyl-5-
nitroimidazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Metronidazole acetic acid

(Standard)

Cat. No.: B109819

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of 2-methyl-5-nitroimidazole-1-acetic acid. This compound is the
principal acidic metabolite of metronidazole, a widely used nitroimidazole antibiotic and
antiprotozoal agent. Understanding the structure and characteristics of this metabolite is crucial
for pharmacokinetic studies, drug metabolism research, and the development of new
nitroimidazole-based therapeutics.

Chemical Identity and Structure

2-methyl-5-nitroimidazole-1-acetic acid, also known as metronidazole acetic acid or 1-
carboxymethylmetronidazole, is an organic compound featuring a substituted nitroimidazole
core.[1] The structure consists of a 2-methyl-5-nitroimidazole ring N-substituted at the 1-
position with an acetic acid group. This metabolite retains the core nitroimidazole moiety
essential for the biological activity profile of this class of compounds.

The key identifiers and structural representations are summarized below.
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Identifier Value
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic
IUPAC Name
acid[1]
CAS Number 1010-93-1[1]

Molecular Formula

CeH7N304[1]

Molecular Weight

185.14 g/mol [1]

Canonical SMILES

CC1=NC=C(N1CC(=0)O0)--INVALID-LINK--[O-]
[1]

InChl

INChI=1S/C6H7N304/c1-4-7-2-5(9(12)13)8(4)3-
6(10)11/h2H,3H2,1H3,(H,10,11)[1]

InChlKey

RVEGZXNRNWUYKI-UHFFFAQOYSA-N[1]

Physicochemical and Spectroscopic Data

The compound is typically a solid at room temperature. Its physicochemical properties and

computational data are essential for its handling, formulation, and analysis.

Table 2.1: Physicochemical Properties

Property Value Source
White to light yellow/beige

Appearance Caltag Medsystems
powder

Melting Point 176-178°C El-Gendy et al., 2018

| Solubility | Soluble in DMSO and Chloroform | MedChemExpress, Caltag Medsystems |

Table 2.2: Computed Properties
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Property Value Source
XLogP3-AA -0.2 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

5 PubChem
Count
Rotatable Bond Count 2 PubChem

| Topological Polar Surface Area | 98.3 A2 | PubChem |

Table 2.3: Spectroscopic Data

Technique Data

Solvent: DMSO-ded (ppm): 10.2 (s, 1H,
IH-NMR COOH), 7.8 (s, 1H, H-imidazole), 4.2 (s, 2H,
N-CH2), 2.3 (s, 3H, CHs-imidazole)

Solvent: DMSO-ded (ppm): 169 (COOH), 152
13C-NMR (CHs-C=N), 139 (O2N-C=C), 133 (0O2N-C=C), 48
(N-CHz), 14 (CHs)

Technique: KBr Pelletv (cm~1): 3441 (O-H
stretch, carboxylic acid), 1732 (C=0 stretch,
carboxylic acid), 1275 & 1222 (C-O valence

fluctuations)[2]

FTIR

| Mass Spectrometry | While detailed fragmentation patterns are not readily available in public
literature, the compound is routinely quantified using LC-MS/MS. The precursor ion monitored

in positive ion mode corresponds to [M+H]* at m/z 186. |

Biological Context: Metabolism of Metronidazole

2-methyl-5-nitroimidazole-1-acetic acid is a major metabolite of metronidazole formed in the
liver. The metabolic pathway involves the oxidation of the primary alcohol group on the N-1 side
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chain of metronidazole to a carboxylic acid. This biotransformation is a critical component of

the drug's pharmacokinetics.

Hepatic Metabolism
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Caption: Metabolic pathway of Metronidazole in the liver.

Experimental Protocols

Synthesis of 2-methyl-5-nitroimidazole-1-acetic acid

This protocol is adapted from the oxidation of metronidazole as described by EI-Gendy et al.

(2018).

Objective: To synthesize 2-methyl-5-nitroimidazole-1-acetic acid via the oxidation of

metronidazole.

Materials:

Metronidazole

Potassium dichromate (K2Cr207)

Sulfuric acid (50% v/v)

Deionized water
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Ice bath

Magnetic stirrer and stir bar

Reaction flask

Filtration apparatus

Procedure:

Prepare a suspension of metronidazole (3.42 g, 20 mmol) in 10 mL of deionized water in a
reaction flask at room temperature.

In a separate beaker, dissolve potassium dichromate (4.36 g, 15 mmol) in 10 mL of
deionized water.

Add the potassium dichromate solution to the metronidazole suspension with continuous
stirring.

Place the reaction flask in an ice water bath to control the temperature.

Slowly add 5 mL of 50% sulfuric acid dropwise to the reaction mixture. Maintain vigorous
stirring and keep the temperature low due to the exothermic nature of the reaction.

Once the addition is complete, remove the ice bath and allow the reaction to proceed at
room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC)
with a mobile phase of ethyl acetate:methanol (9.5:0.5, v/v).

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.qg.,
saturated sodium bicarbonate solution) until the pH is approximately 7.

Cool the neutralized mixture to induce precipitation of the product.
Collect the solid product by vacuum filtration and wash with cold deionized water.

The crude product can be purified by recrystallization from a suitable solvent like ethanol to
yield the pure 2-methyl-5-nitroimidazole-1-acetic acid. The resulting product should be a
white solid with a melting point of 176-178°C.
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Analytical Quantification via HPLC-MS/MS

This protocol outlines a general method for the quantification of metronidazole and its acetic
acid metabolite in a biological matrix like plasma, based on common methodologies.[2][3][4]

Objective: To quantify the concentration of 2-methyl-5-nitroimidazole-1-acetic acid in human
plasma.

Materials and Equipment:

e HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray
ionization (ESI) source.

e C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 pum particle size).
e Plasma samples, calibration standards, and quality control samples.

 Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties like
zidovudine).

o Acetonitrile (HPLC grade).

o Ammonium acetate (analytical grade).

e Formic acid (analytical grade).

o Ethyl acetate (for extraction).

» Vortex mixer and centrifuge.

Procedure:

o Sample Preparation (Liquid-Liquid Extraction):
o To 100 pL of plasma sample, add 50 pL of the internal standard solution.
o Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.

o Centrifuge the mixture at 4000 rpm for 10 minutes.
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o Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle
stream of nitrogen.

o Reconstitute the residue in 200 pL of the mobile phase.

o Chromatographic Conditions:

[e]

Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.qg.,
80:20, v/v).

[e]

Flow Rate: 1.0 mL/min (with a splitter if necessary).

o

Column Temperature: 30°C.

[¢]

Injection Volume: 10 pL.

e Mass Spectrometry Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transition for Acetic Acid Metabolite: Precursor ion (Q1) m/z 186 — Product ion (Q3)
[specific fragment to be determined, often targeting loss of CO:z or water].

o MRM Transition for Metronidazole: Precursor ion (Q1) m/z 172 — Product ion (Q3) m/z
128.

o Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for
maximum signal intensity.

e Quantification:

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the nominal concentration of the calibration standards.

o Determine the concentration of the analyte in the unknown samples by interpolating their
peak area ratios from the calibration curve using a weighted linear regression model.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
Plasma Sample
+ Internal Standard

y

Liquid-Liquid Extraction
(Ethyl Acetate)

Evaporation

4
Reconstitution
(Mobile Phase)

LC-MS/M§S Analysis
HPLC Separation
(C18 Column)

:

Tandem MS Detection\
(ESI+, MRM Mode) )

Data Processing

Quantification
(Calibration Curve)

Click to download full resolution via product page

Caption: Workflow for quantification of the metabolite by HPLC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b109819?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-nitroimidazole-1-acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-nitroimidazole-1-acetic-acid
https://www.researchgate.net/figure/R-spectra-of-2-2-methyl-5-nitro-1N-imidazole-1-ylacetic-acid-and-2-diethylamine-ethyl_fig2_365220245
https://www.hmdb.ca/metabolites/HMDB0015052
https://www.hmdb.ca/metabolites/HMDB0015052
https://pubmed.ncbi.nlm.nih.gov/28763569/
https://pubmed.ncbi.nlm.nih.gov/28763569/
https://www.benchchem.com/product/b109819#2-methyl-5-nitroimidazole-1-acetic-acid-structure
https://www.benchchem.com/product/b109819#2-methyl-5-nitroimidazole-1-acetic-acid-structure
https://www.benchchem.com/product/b109819#2-methyl-5-nitroimidazole-1-acetic-acid-structure
https://www.benchchem.com/product/b109819#2-methyl-5-nitroimidazole-1-acetic-acid-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b109819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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